Sodium 5-ethyl-5-methylbarbiturate

Lipophilicity Partition coefficient Barbiturate homologous series

Researchers requiring a barbiturate reference standard for in vitro assays face a persistent problem: higher-logP barbiturates like phenobarbital or pentobarbital demand substantial organic co-solvent fractions (DMSO, ethanol) to achieve workable solution concentrations, introducing solvent toxicity that confounds endpoint measurements in hepatocyte or primary cell assays. Sodium 5-ethyl-5-methylbarbiturate (CAS 94201-54-4) directly resolves this bottleneck: - Highest intrinsic aqueous solubility in the 5-ethyl-5-alkyl barbiturate homologous series (logS₀ -1.23, ~0.059 M free acid), further enhanced by the disodium salt form, enabling formulation with minimal to zero organic co-solvent. - Experimentally determined logBB of -0.22 confirms preferential plasma partitioning over brain tissue distribution, making it the definitive low-CNS-exposure barbiturate reference standard for pharmacokinetic and blood-brain barrier transport studies. - Validated HPLC analytical framework with pre-synthesized authentic thiobarbiturate standards supports reaction monitoring and isomer-specific purification for downstream SAR studies.

Molecular Formula C7H8N2Na2O3
Molecular Weight 214.13 g/mol
CAS No. 94201-54-4
Cat. No. B12661048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-ethyl-5-methylbarbiturate
CAS94201-54-4
Molecular FormulaC7H8N2Na2O3
Molecular Weight214.13 g/mol
Structural Identifiers
SMILESCCC1(C(=NC(=NC1=O)[O-])[O-])C.[Na+].[Na+]
InChIInChI=1S/C7H10N2O3.2Na/c1-3-7(2)4(10)8-6(12)9-5(7)11;;/h3H2,1-2H3,(H2,8,9,10,11,12);;/q;2*+1/p-2
InChIKeyMHMYZUAECFBNHI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5-Ethyl-5-Methylbarbiturate: Physicochemical Identity and Procurement


Sodium 5-ethyl-5-methylbarbiturate (CAS 94201-54-4) is the disodium salt of 5-ethyl-5-methylbarbituric acid, a 5,5-disubstituted barbiturate derivative bearing an asymmetric substitution pattern at the C(5) position of the pyrimidinetrione ring [1]. The sodium salt form (molecular formula C₇H₈N₂Na₂O₃, MW 214.13 g/mol) is purposefully employed to enhance aqueous solubility over the free acid (CAS 27653-63-0, C₇H₁₀N₂O₃, MW 170.17 g/mol), a critical consideration for formulation and analytical workflow design . As the lowest homolog (n=1 methyl) in the 5-ethyl-5-n-alkylbarbituric acid homologous series, this compound occupies a distinct physicochemical space characterized by minimal lipophilicity (logP −0.292) and the highest intrinsic aqueous solubility within its congeneric series [2].

Why It Cannot Be Interchanged with Barbital, Phenobarbital, or Merbital


Although sodium 5-ethyl-5-methylbarbiturate shares the barbituric acid core with widely referenced analogs such as barbital (5,5-diethyl), merbital (5,5-dimethyl), and phenobarbital (5-ethyl-5-phenyl), generic substitution is precluded by quantifiable divergence in lipophilicity, aqueous solubility, C(5) steric asymmetry, and thionation regioselectivity [1][2]. The asymmetric ethyl/methyl substitution at C(5) generates a steric and electronic environment distinct from both symmetric congeners, altering carbonyl group reactivity and producing a unique thioderivative product distribution upon Lawesson's reagent-mediated thionation [1]. Furthermore, the logP of the free acid (−0.292) is substantially lower than that of barbital (logP ≈ 0.59) and phenobarbital (logP ≈ 1.47), translating to marked differences in aqueous solubility, tissue distribution kinetics, and blood-brain barrier penetration that invalidate any assumption of functional equivalence [3].

Quantitative Differentiation Evidence vs. Closest Barbiturate Analogs


Lipophilicity Differential: logP Comparison with Barbital

The free acid form of the target compound (5-ethyl-5-methylbarbituric acid) exhibits an experimentally determined octanol-water partition coefficient (logP) of −0.292, compared to barbital (5,5-diethylbarbituric acid) with logP ≈ 0.59 and phenobarbital (5-ethyl-5-phenylbarbituric acid) with logP ≈ 1.47 [1]. Within the 5-ethyl-5-n-alkyl homologous series spanning logP 0.02 to 4.13, the methyl-substituted member represents the minimum-lipophilicity extreme [2]. This 0.9 log-unit differential versus barbital corresponds to an approximately 8-fold lower octanol-water partition ratio, conferring substantially greater aqueous compatibility.

Lipophilicity Partition coefficient Barbiturate homologous series

Intrinsic Aqueous Solubility in the 5-Ethyl-5-Alkyl Series

The intrinsic aqueous solubility (logS₀) of 5-methyl-5-ethylbarbiturate is reported as −1.23 (log mol/L), equivalent to approximately 0.059 M or ~10 mg/mL for the free acid [1]. This represents the highest solubility within the 5-ethyl-5-alkyl homologous series, consistent with the Yalkowsky solubility model that predicts solubility inversely correlates with logP and melting point [2]. Data from Prankerd et al. further indicate that 5-methyl-substituted barbituric acid derivatives exhibit greater hydration in aqueous solution than their corresponding 5-ethyl-substituted analogs [3]. The disodium salt form (CAS 94201-54-4) provides additional solubility enhancement over the free acid via full ionization of both enolic hydroxyl groups.

Aqueous solubility Hydration Formulation compatibility

Blood-Brain Barrier Distribution and logBB Measurement

The experimentally determined blood-brain distribution coefficient (logBB) for 5-methyl-5-ethyl barbituric acid is −0.22 [1]. This negative logBB value indicates that the compound preferentially partitions into plasma rather than brain tissue, contrasting with more lipophilic barbiturates such as pentobarbital (logP ≈ 2.1) and secobarbital, which exhibit enhanced CNS penetration [2]. The logBB value is consistent with the compound's position as the most hydrophilic member of the 5-ethyl-5-alkyl series, where brain penetration increases systematically with increasing alkyl chain lipophilicity [3].

Blood-brain barrier logBB CNS penetration Tissue distribution

Thionation Regioselectivity vs. Barbital and Merbital

The thionation of 5-ethyl-5-methylbarbituric acid using Lawesson's reagent produces a reaction mixture containing all structurally possible thioderivatives, with the 4-monothioderivative predominating among monothioderivatives and the 2,4-dithioderivative predominating among dithioderivatives [1]. This product distribution differs from both merbital (5,5-dimethylbarbituric acid) and barbital (5,5-diethylbarbituric acid), whose thionation courses differ due to C(5) steric effects on carbonyl reactivity [1]. The asymmetric substitution pattern (one ethyl, one methyl) creates an intermediate steric environment that governs differential access of the thionating agent to the C(2), C(4), and C(6) carbonyl groups.

Thionation Regioselectivity Thiobarbiturate synthesis Lawesson's reagent

GABAA Receptor Modulation Potency at α5β3γ2 Subtype

5-Ethyl-5-methylbarbiturate exhibits an IC₅₀ of 19,400 nM (19.4 μM) for negative allosteric modulation activity at human GABAA α5β3γ2 receptors stably expressed in HEK cells, measured by patch clamp electrophysiology [1]. This potency value provides a quantitative baseline for comparing the functional activity of this minimally lipophilic barbiturate against more potent, higher-logP barbiturates such as pentobarbital and phenobarbital, which typically exhibit GABAA potentiation in the low micromolar range [2]. The lower potency is consistent with the established positive correlation between barbiturate lipophilicity and GABAA receptor binding affinity within homologous series [3].

GABAA receptor Negative allosteric modulation Patch clamp electrophysiology

Optimal Deployment Scenarios Based on Differentiation Evidence


Aqueous-Phase Formulation Without Co-Solvents

Given the highest intrinsic aqueous solubility (logS₀ −1.23, ~0.059 M) within the 5-ethyl-5-alkyl series and the additional solubility conferred by the disodium salt form, sodium 5-ethyl-5-methylbarbiturate is the optimal barbiturate candidate for aqueous formulation workflows where organic co-solvent (DMSO, ethanol) minimization is critical [1]. This is particularly relevant for in vitro hepatocyte or primary cell assays where solvent toxicity confounds endpoint measurements. In contrast, higher-logP barbiturates such as pentobarbital or phenobarbital require substantial organic co-solvent fractions to achieve comparable solution concentrations [2].

Peripheral-Restricted Probe for Tissue Distribution Studies

With an experimentally determined logBB of −0.22, indicating preferential plasma partitioning over brain tissue distribution, this compound serves as a low-CNS-exposure barbiturate reference standard for pharmacokinetic studies investigating the relationship between lipophilicity and tissue penetration [1]. The whole-body physiologically based pharmacokinetic model developed for the 5-ethyl-5-alkyl series demonstrates that the methyl homolog exhibits permeability rate-limited brain distribution, in contrast to the perfusion rate-limited distribution observed for higher homologs, making it a valuable tool for studying blood-brain barrier transport mechanisms [2].

Thiobarbiturate Synthesis with Defined Regiochemical Outcome

The documented thionation selectivity profile—with 4-monothioderivative predominating among monothio products and 2,4-dithioderivative among dithio products—enables synthetic chemists to target specific thiobarbiturate isomers for downstream structure-activity relationship studies [1]. The asymmetric C(5) substitution pattern provides a regiochemical outcome distinct from symmetric barbital or merbital starting materials, and the established HPLC method with pre-synthesized authentic standards provides a validated analytical framework for reaction monitoring and product purification [1].

Low-Potency GABAA Modulator for Electrophysiology Calibration

The quantified IC₅₀ of 19.4 μM at GABAA α5β3γ2 receptors establishes this compound as a low-potency barbiturate modulator suitable for use as a calibration control or hydrophilicity anchor point in GABAA receptor subtype selectivity panels [1]. Its minimal lipophilicity differentiates it from the more potent, clinically used barbiturates and allows assessment of the lipophilicity-dependence of barbiturate modulation across recombinant receptor subtypes in patch clamp or automated electrophysiology platforms [2].

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